

Unveiling the Bioactive Potential of Regelidine: A Comparative Guide

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Compound of Interest

Compound Name: *Regelidine*

Cat. No.: *B10819541*

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This guide provides a comparative analysis of the potential bioactivity of **Regelidine**, a natural product isolated from *Tripterygium regelii*. Due to the limited availability of published research specifically on **Regelidine**, this document leverages data from well-studied bioactive compounds isolated from the same plant genus, namely triptolide and celastrol, to provide a framework for future investigation. The experimental protocols and signaling pathways detailed herein are based on established methodologies used to characterize these related compounds and serve as a guide for the potential assessment of **Regelidine**'s biological effects.

Comparative Bioactivity Profile

While specific quantitative data for **Regelidine** is not readily available in published literature, we can hypothesize its potential activities based on related compounds from *Tripterygium wilfordii*. Triptolide and celastrol have demonstrated potent anti-inflammatory and anticancer properties. The following table summarizes their reported bioactivities, offering a benchmark for the potential efficacy of **Regelidine**.

Compound	Target/Assay	IC50/EC50	Cell Line/Model	Biological Effect	Reference
Triptolide	NF-κB Inhibition	~10-100 nM	Various Cancer Cell Lines	Anti-inflammatory, Pro-apoptotic	[1][2]
Proliferation Assay	~1-50 nM	Various Cancer Cell Lines	Antiproliferative	[3]	
Celastrol	NF-κB Inhibition	~1-5 μM	Macrophages, Cancer Cell Lines	Anti-inflammatory	[4][5]
JAK2/STAT3 Pathway	~0.5-2.5 μM	Gastric and Ovarian Cancer Cells	Anticancer, Pro-apoptotic	[6]	
Regelidine	-	Data not available	-	Hypothesized anti-inflammatory and anticancer	-

Experimental Protocols for Bioactivity Assessment

To investigate the bioactivity of **Regelidine** and compare it to existing findings for related compounds, the following experimental protocols are recommended.

NF-κB Inhibition Assay

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is a known target of triptolide and celastrol.[1][4] An NF-κB reporter assay can be employed to determine if **Regelidine** inhibits this pathway.

Methodology:

- **Cell Culture:** Human embryonic kidney (HEK293) cells stably expressing an NF- κ B-luciferase reporter gene are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- **Treatment:** Cells are seeded in a 96-well plate and treated with varying concentrations of **Regelidine**, triptolide (as a positive control), or vehicle (DMSO) for 1 hour.
- **Stimulation:** Cells are then stimulated with Tumor Necrosis Factor-alpha (TNF α) at a final concentration of 10 ng/mL to activate the NF- κ B pathway.
- **Lysis and Luciferase Assay:** After 6-8 hours of stimulation, cells are lysed, and luciferase activity is measured using a luminometer.
- **Data Analysis:** The relative light units (RLUs) are normalized to the vehicle control, and IC50 values are calculated from the dose-response curves.

Cell Viability and Proliferation Assay

To assess the potential anticancer effects of **Regelidine**, a cell viability assay, such as the MTT assay, can be performed on a panel of cancer cell lines.

Methodology:

- **Cell Seeding:** Cancer cells (e.g., breast cancer cell line MCF-7) are seeded in a 96-well plate at a density of 5,000 cells/well and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a serial dilution of **Regelidine** for 24, 48, and 72 hours.
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and DMSO is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.

- Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are determined.

Apoptosis Assay via Annexin V/PI Staining

To determine if **Regelidine** induces programmed cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is recommended.^[7]

Methodology:

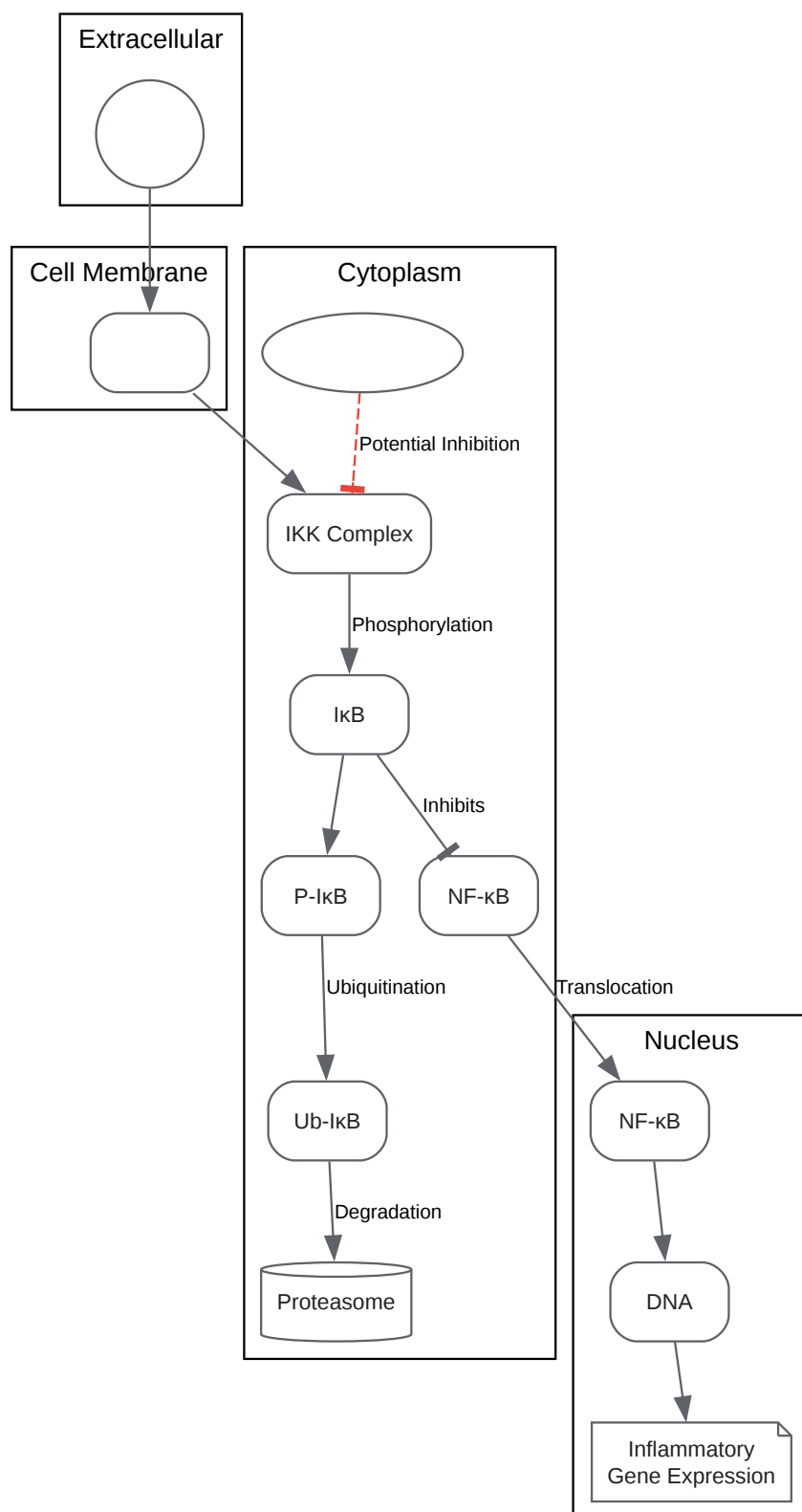
- Cell Treatment: Cells are treated with **Regelidine** at its predetermined IC50 concentration for 24 hours.
- Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
- Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.^[7]
- Flow Cytometry: The stained cells are analyzed by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.^[8]
- Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by **Regelidine**.

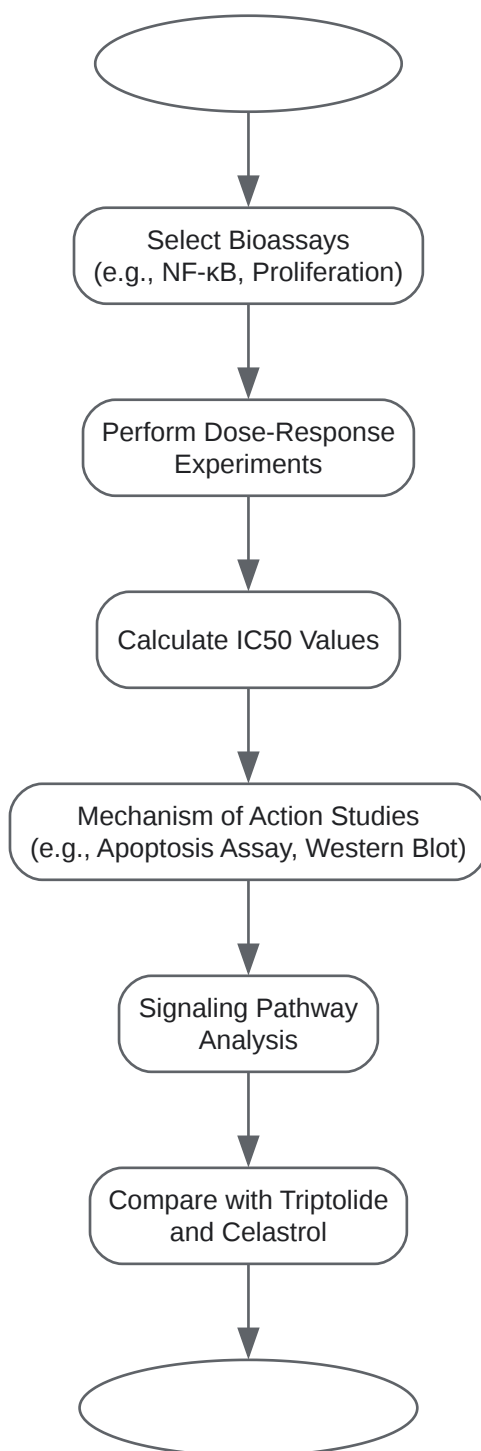
Signaling Pathways and Visualizations

Based on the known mechanisms of triptolide and celastrol, **Regelidine** may exert its effects through the modulation of key signaling pathways involved in inflammation and cancer.

Hypothesized NF-κB Signaling Inhibition by Regelidine

Triptolide and celastrol are known inhibitors of the NF-κB pathway.^{[1][4]} It is plausible that **Regelidine** shares this mechanism. The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by **Regelidine**.





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